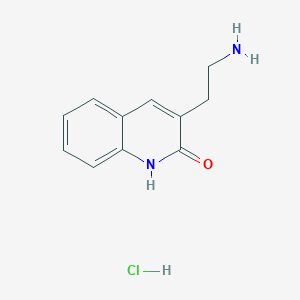
3-(2-Aminoethyl)-1,2-dihydroquinolin-2-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Aminoethyl)-1,2-dihydroquinolin-2-one hydrochloride is a chemical compound. It has a molecular formula of C10H12N2 and a molecular weight of 160.2157 .
Molecular Structure Analysis
The molecular structure of this compound includes an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Chemical Reactions Analysis
Amines, such as this compound, typically undergo reactions associated with their functional groups. For instance, they can participate in condensation reactions with aldehydes .科学的研究の応用
Antioxidant and Photostabilizer Applications
Quinolinic aminoxyls, related to 1,2-dihydroquinolines, have been explored for their potential as antioxidants and photostabilizers in plastics and rubbers. Studies involving hydrogen chloride treatment of these compounds revealed the formation of chlorinated amines, showcasing their chemical versatility and potential applications in material science (Cardellini et al., 1994).
Synthesis of Piperazine Substituted Quinolones
The synthesis of piperazine substituted quinolones, involving 1,2-dihydroquinoline derivatives, demonstrates their importance in creating diverse chemical structures. These derivatives play a critical role in the development of various pharmaceutical and chemical compounds, indicating a broad range of potential applications (Fathalla & Pazdera, 2017).
Antihypoxic Activity
1,2-dihydroquinoline derivatives have been investigated for their antihypoxic properties. These compounds, particularly those that are water-soluble, showed promising results in primary pharmacological screenings. Their nontoxic nature and significant antihypoxic effects make them potential candidates for further pharmacological testing as antioxidants (Ukrainets et al., 2014).
Corrosion Inhibition
Novel quinoline derivatives, including those related to 1,2-dihydroquinolines, have been studied computationally for their corrosion inhibition properties on iron. The study provided insights into the relationship between molecular structure and corrosion inhibition, suggesting their potential in industrial applications to prevent metal corrosion (Erdoğan et al., 2017).
Anticancer Activity
Some 1,2-dihydroquinoline derivatives have been synthesized and evaluated for their anticancer activities. These compounds exhibited moderate to high levels of antitumor activities against various cancer cell lines, making them significant in the search for new anticancer agents (Fang et al., 2016).
Safety and Hazards
作用機序
Target of Action
The primary target of 3-(2-Aminoethyl)-1,2-dihydroquinolin-2-one hydrochloride is similar to that of dopamine . Dopamine is a neuromodulatory molecule that plays several important roles in cells . It is an organic chemical of the catecholamine and phenethylamine families . Dopamine functions as a neurotransmitter—a chemical released by neurons (nerve cells) to send signals to other nerve cells .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be similar to those affected by dopamine. Dopamine is involved in several key pathways in the brain, including the motivational component of reward-motivated behavior . Many addictive drugs increase dopamine release or block its reuptake into neurons following release . Other brain dopamine pathways are involved in motor control and in controlling the release of various hormones .
Result of Action
The molecular and cellular effects of the compound’s action would likely involve changes in neurotransmission, given its similarity to dopamine . This could potentially result in alterations in mood, motivation, and other cognitive functions regulated by dopamine .
Action Environment
The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. For instance, the presence of endoplasmic reticulum (ER) stress might be involved in the regulation of similar compounds . Furthermore, the compound’s action could also be modulated by the functional residues of indolic compounds .
生化学分析
Biochemical Properties
Its structural similarity to tryptamine, a neurotransmitter, suggests that it may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Given its structural similarity to tryptamine, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
特性
IUPAC Name |
3-(2-aminoethyl)-1H-quinolin-2-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O.ClH/c12-6-5-9-7-8-3-1-2-4-10(8)13-11(9)14;/h1-4,7H,5-6,12H2,(H,13,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZZEDZBJPNGLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)CCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(E)-{[4-(4-chlorophenoxy)-3-nitrophenyl]methylidene}amino benzoate](/img/structure/B2376203.png)
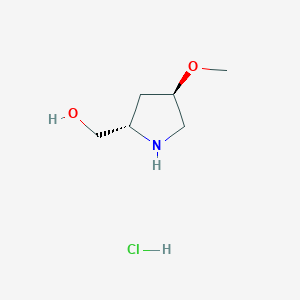
![2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2376205.png)
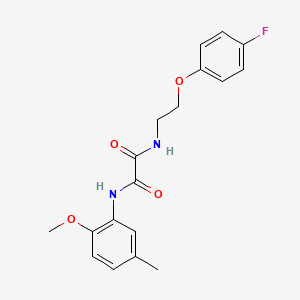
![N1-(4-fluorophenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2376207.png)
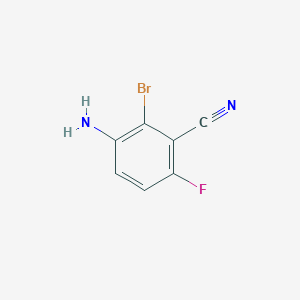
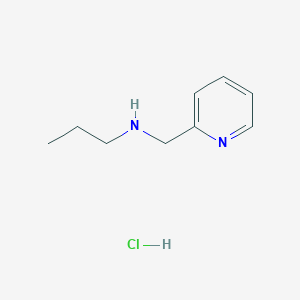
![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzo[d][1,3]dioxole-5-sulfonamide](/img/structure/B2376214.png)
![(E)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B2376216.png)
![5-chloro-N-[(4-chlorophenyl)methyl]-1,3-dimethylpyrazole-4-sulfonamide](/img/structure/B2376217.png)

![Pyrazolo[1,5-a]pyrimidine-3-carbothioamide](/img/structure/B2376221.png)

![N-(2,4-dimethoxyphenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2376226.png)
